molecular formula C17H24O2 B12781357 Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate CAS No. 2179319-51-6

Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate

Cat. No.: B12781357
CAS No.: 2179319-51-6
M. Wt: 260.4 g/mol
InChI Key: CCDVTESUSACXIP-BQYQJAHWSA-N
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Description

Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate is an organic compound with the molecular formula C17H24O2. It is a derivative of cinnamic acid and features a phenyl ring substituted with two isopropyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate typically involves the esterification of 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid.

    Reduction: Ethyl 3-(3,5-bis(1-methylethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenyl ring’s substitution pattern influences its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate can be compared with other similar compounds such as:

    Ethyl cinnamate: Lacks the isopropyl substitutions on the phenyl ring.

    Ethyl 3-(4-methoxyphenyl)acrylate: Contains a methoxy group instead of isopropyl groups.

    Ethyl 3-(3,5-dimethylphenyl)acrylate: Features methyl groups instead of isopropyl groups.

The unique isopropyl substitutions in this compound confer distinct steric and electronic properties, making it valuable for specific applications where these characteristics are advantageous.

Properties

CAS No.

2179319-51-6

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

ethyl (E)-3-[3,5-di(propan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H24O2/c1-6-19-17(18)8-7-14-9-15(12(2)3)11-16(10-14)13(4)5/h7-13H,6H2,1-5H3/b8-7+

InChI Key

CCDVTESUSACXIP-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)C(C)C)C(C)C

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)C(C)C)C(C)C

Origin of Product

United States

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